molecular formula C10H17NO3 B14131529 tert-Butyl (3-oxopent-4-en-2-yl)carbamate

tert-Butyl (3-oxopent-4-en-2-yl)carbamate

Cat. No.: B14131529
M. Wt: 199.25 g/mol
InChI Key: TUQPRWAHCDKMKC-UHFFFAOYSA-N
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Description

Tert-Butyl (3-oxopent-4-en-2-yl)carbamate is an organic compound with the molecular formula C10H17NO3. It is a derivative of carbamic acid and features a tert-butyl group attached to a carbamate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-oxopent-4-en-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkenyl ketone. One common method includes the use of tert-butyl carbamate and 3-oxopent-4-en-2-one under mild conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (3-oxopent-4-en-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-Butyl (3-oxopent-4-en-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3-oxopent-4-en-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The alkenyl group may also participate in interactions with biological molecules, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl N-(3-oxopent-4-en-2-yl)carbamate

InChI

InChI=1S/C10H17NO3/c1-6-8(12)7(2)11-9(13)14-10(3,4)5/h6-7H,1H2,2-5H3,(H,11,13)

InChI Key

TUQPRWAHCDKMKC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C=C)NC(=O)OC(C)(C)C

Origin of Product

United States

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